1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications. The compound exhibits two possible tautomeric forms, the 1H- and 2H-isomers, and can be substituted at various positions to yield a wide range of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. For instance, the 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, showcasing the functionalization reactions of the carboxylic acid and acid chloride derivatives . Another method involved a three-component regioselective reaction under ultrasound irradiation to produce fused polycyclic 1H-pyrazolo[3,4-b]pyridines in excellent yields . Additionally, a convenient synthetic route was described for the synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with antiviral activity, starting from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Molecular Structure Analysis
The molecular structures of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives were determined using various spectroscopic techniques. For example, the structures of compounds obtained from the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles were confirmed by 13C NMR, 1H NMR, IR spectroscopy, and elemental analyses . The structural development of these derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists was also studied, indicating the importance of steric bulkiness and the position of substituents for agonistic activity .
Chemical Reactions Analysis
The reactivity of 1H-pyrazolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids involved the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid, leading to compounds with antibacterial properties . The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and subsequent attempts to remove the protecting groups were also investigated, revealing insights into the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives are closely related to their molecular structure and the nature of their substituents. The synthesis of 1H-pyrazolo[3,4-b]pyridine from 2-chloronicotinic acid was reported to have advantages such as easy operation, low cost, and environmental friendliness, which are important considerations for large-scale preparation . The antiviral activity of certain derivatives against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus was investigated, with some compounds showing significant inhibitory effects without toxicity to Vero cells .
Scientific Research Applications
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Pharmacological Properties : Pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate , and a drug for the treatment of pulmonary hypertension called riociguat .
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Synthesis of Polycyclic Heterocycles : 1H-Pyrazolo[3,4-b]pyridines can be used in the synthesis of polycyclic heterocycles using ketones as a condensation partner .
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Combinatorial Libraries : To create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold, the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is often used .
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Diversity of Substituents : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
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Synthetic Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
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Biomedical Applications : The biomedical applications of such compounds .
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Anxiolytic Drugs : Pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate .
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Treatment of Pulmonary Hypertension : A drug for the treatment of pulmonary hypertension called riociguat is also based on this compound .
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Creation of Combinatorial Libraries : To create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold, the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is often used .
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Synthesis of Polycyclic Heterocycles : 1H-Pyrazolo[3,4-b]pyridines can be used in the synthesis of polycyclic heterocycles using ketones as a condensation partner .
Future Directions
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines that have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it’s likely that research into the synthesis and applications of these compounds will continue in the future.
properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBQOFOFJGWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613277 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
CAS RN |
952182-02-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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